2-(Oxan-3-yl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-(oxan-3-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-4-9(10-5-1)8-3-2-6-11-7-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRPMMNBQCZRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCOC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction of 3-Hydroxytetrahydropyran with Pyrrolidine
A common and effective method for synthesizing 2-(Oxan-3-yl)pyrrolidine involves the acid-catalyzed reaction of 3-hydroxytetrahydropyran with pyrrolidine. The reaction is typically conducted in an aprotic solvent such as dichloromethane or toluene, with p-toluenesulfonic acid serving as the catalyst to facilitate cyclization.
-
- Solvent: Dichloromethane or toluene
- Catalyst: p-Toluenesulfonic acid
- Temperature: Ambient to reflux depending on solvent
- Reaction Time: Several hours until completion
Mechanism Insight:
The acidic catalyst protonates the hydroxyl group on the tetrahydropyran ring, activating it towards nucleophilic attack by the nitrogen atom of pyrrolidine. This leads to ring closure and formation of the fused oxane-pyrrolidine structure. The hydrochloride salt is typically isolated by treatment with hydrochloric acid or by crystallization from an acidic medium.
Research Findings and Data Summary
| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid-catalyzed cyclization of 3-hydroxytetrahydropyran with pyrrolidine | p-Toluenesulfonic acid, DCM/toluene, reflux | Not explicitly reported for this compound, typically moderate to high | Direct cyclization, simple isolation of hydrochloride salt |
| Reductive amination of aldehyde intermediate (analogous method) | Aldehyde, pyrrolidine, NaBH4, ethanol, acid catalyst | Up to 90% in related systems | Improved yield with ethanol solvent, followed by cyclization |
Notes on Purification and Characterization
- The hydrochloride salt form of 2-(Oxan-3-yl)pyrrolidine is generally isolated by crystallization from acidic aqueous solutions.
- Characterization typically includes NMR spectroscopy, confirming the fused ring system and substitution pattern.
- Purity and yield depend on reaction conditions such as solvent choice, catalyst amount, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical transformations, including:
- Oxidation : Using agents like potassium permanganate or chromium trioxide.
- Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : Introducing nucleophiles under acidic or basic conditions.
Organic Synthesis
2-(Oxan-3-yl)pyrrolidine hydrochloride serves as a significant building block in organic synthesis. It is instrumental in creating more complex molecules, particularly in the development of novel heterocyclic compounds that can exhibit unique properties and functionalities.
Biological Applications
Research indicates that this compound may interact with various biomolecules, making it a candidate for pharmacological studies. Its mechanism of action likely involves binding to specific enzymes or receptors, which can modulate their activity and influence cellular pathways. This positions the compound as a potential lead in drug discovery efforts aimed at developing new therapeutic agents .
Medicinal Chemistry
Due to its structural characteristics, this compound has potential therapeutic applications. Its ability to engage in hydrogen bonding and hydrophobic interactions enhances its binding affinity to biological targets, making it valuable in the search for new drugs.
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the synthesis of various materials and chemicals. Its versatility contributes to its application across different sectors, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Oxan-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The oxane ring can also participate in similar interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The oxane substitution in this compound introduces an oxygen atom, improving hydrophilicity compared to aromatic or halogenated analogs like 3-[(2-methylbenzyl)oxy]pyrrolidine or dichlorophenyl derivatives . Nitrophenoxy and morpholine-containing derivatives exhibit distinct reactivity profiles (e.g., nitro groups for further synthesis) or enhanced antifungal activity .
Biological Activity :
- Morpholine- and piperidine-substituted compounds (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-one) demonstrate potent antifungal activity against Candida albicans (MIC₅₀: 4–8 µg/mL) .
- Halogenated analogs (e.g., dichlorophenyl derivatives) are theorized to exhibit antimicrobial properties due to electron-withdrawing effects enhancing membrane penetration .
Synthetic Utility: this compound’s oxane ring may serve as a rigid scaffold for targeting enzymes or receptors requiring steric specificity . Nitrophenoxy derivatives (e.g., 3-(2-nitrophenoxy)pyrrolidine hydrochloride) are versatile intermediates for synthesizing amines via nitro-group reduction .
Antimicrobial Screening (from ):
Pyrrolidine and morpholine derivatives synthesized via reactions with chloroethylamines were tested against Gram-positive bacteria and fungi. Key results include:
- Antibacterial Activity: Compounds with diethylaminoethylthio groups (e.g., 4a) showed inhibition against Staphylococcus aureus (MIC: 16 µg/mL).
- Antifungal Activity: Morpholine-substituted thiopyrimidinones (e.g., 6f) exhibited dual activity against Candida albicans and Aspergillus niger (MIC: 8 µg/mL) .
Comparative Solubility and Stability:
- The oxane ring in this compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., 3-[(2-methylbenzyl)oxy]pyrrolidine hydrochloride), which rely on lipophilic interactions .
Biological Activity
2-(Oxan-3-yl)pyrrolidine hydrochloride, with CAS number 1803607-48-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique heterocyclic structure, which includes a pyrrolidine ring fused with an oxane moiety. This configuration is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's structure allows it to modulate biological pathways, potentially influencing processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrrolidine derivatives that have shown efficacy against various diseases.
- Receptor Binding : Its structural similarity to known receptor ligands suggests potential activity in modulating receptor functions.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound:
- Antimicrobial Activity : Preliminary assays indicated that the compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were recorded, demonstrating its potential as an antimicrobial agent.
- Cytotoxicity Assays : Cytotoxicity tests on human cell lines revealed that the compound has a moderate cytotoxic effect, which warrants further investigation into its safety profile and therapeutic index.
- Phospholipase A2 Inhibition : Similar compounds have been shown to inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. While specific data on this compound is limited, related studies suggest a potential for this compound to modulate inflammatory responses through PLA2 inhibition .
Case Studies
A notable study explored the effects of pyrrolidine derivatives on bacterial resistance mechanisms. In this context, this compound was evaluated alongside other compounds for its ability to overcome resistance in methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it could enhance the efficacy of existing antibiotics by disrupting bacterial membrane integrity.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other pyrrolidine derivatives was conducted:
Q & A
Q. Purification :
Q. Key Factors :
- Solvent choice (e.g., DMF for polar intermediates).
- Temperature control during exothermic steps.
- Monitoring reaction progress via TLC or LC-MS.
Basic: How is structural characterization of this compound performed?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- ¹H/¹³C NMR : Confirm the presence of pyrrolidine and oxane rings. For example, the oxane ring protons appear as a multiplet at δ 3.5–4.0 ppm, while pyrrolidine protons resonate at δ 1.8–2.5 ppm .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak at m/z 216.1).
- X-ray Crystallography : Resolve stereochemistry and salt formation if single crystals are obtained .
Q. Data Interpretation :
- Compare spectral data with structurally similar compounds (e.g., 3-substituted pyrrolidines in ).
- Validate purity via HPLC (≥95% area under the curve).
Advanced: How can researchers evaluate the compound’s stability under varying experimental conditions?
Methodological Answer:
Design stability studies to assess:
Thermal Stability :
pH Stability :
- Dissolve the compound in buffers (pH 2–9) and analyze degradation products over 72 hours .
Photostability :
Q. Key Metrics :
- Degradation rate constants.
- Identification of major degradation products (e.g., via LC-MS/MS).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
